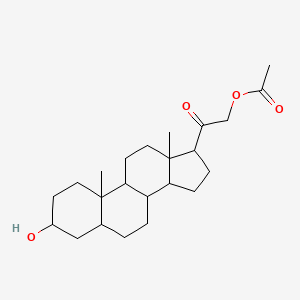
N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, a methoxybenzoyl group, and a pyrrolidinimine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine typically involves the reaction of 4-methoxybenzoyl chloride with 2-pyrrolidinimine in the presence of a cyanating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
化学反応の分析
Types of Reactions
N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine exerts its effects involves interactions with molecular targets and pathways. The cyano group and methoxybenzoyl moiety play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects in various applications.
類似化合物との比較
Similar Compounds
- N-Cyano-1-(4-chlorobenzoyl)-2-pyrrolidinimine
- N-Cyano-1-(4-fluorobenzoyl)-2-pyrrolidinimine
- N-Cyano-1-(4-nitrobenzoyl)-2-pyrrolidinimine
Uniqueness
N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine stands out due to the presence of the methoxy group, which imparts unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to its analogs with different substituents.
特性
CAS番号 |
159383-34-3 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC名 |
[1-(4-methoxybenzoyl)pyrrolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-6-4-10(5-7-11)13(17)16-8-2-3-12(16)15-9-14/h4-7H,2-3,8H2,1H3 |
InChIキー |
CNQQVQKKJJUKHA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2=NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


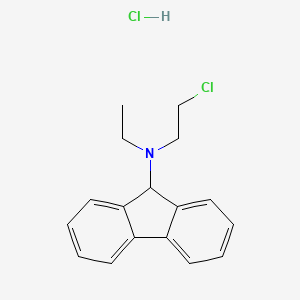
![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)
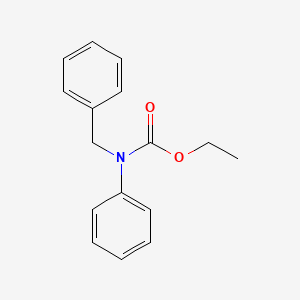
![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
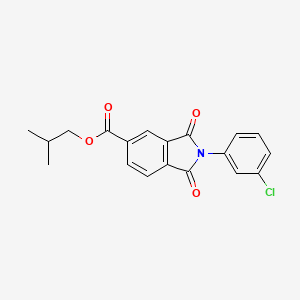
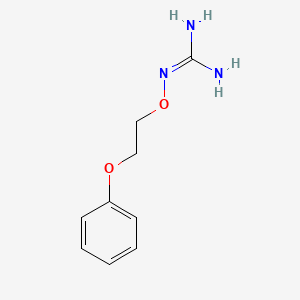
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)


![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996415.png)
